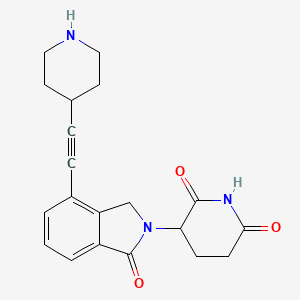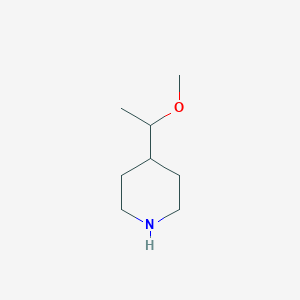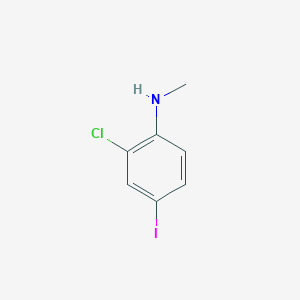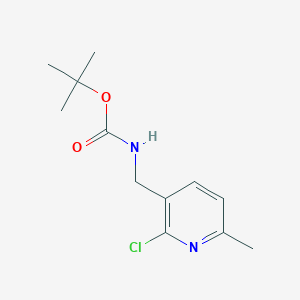
tert-Butyl ((2-chloro-6-methylpyridin-3-yl)methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[(2-chloro-6-methylpyridin-3-yl)methyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chlorinated pyridine ring, and a carbamate functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-chloro-6-methylpyridin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a chlorinated pyridine derivative. The reaction is often catalyzed by palladium and requires a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions are generally mild, and the process can be conducted at room temperature.
Industrial Production Methods: For industrial production, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and efficiency. The use of recyclable catalysts and green chemistry principles is often emphasized to minimize environmental impact .
化学反応の分析
Types of Reactions: tert-Butyl N-[(2-chloro-6-methylpyridin-3-yl)methyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
科学的研究の応用
Chemistry: In chemistry, tert-butyl N-[(2-chloro-6-methylpyridin-3-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis .
Biology and Medicine: In biology and medicine, this compound is studied for its potential as a pharmacophore. It can be used in the design of new drugs and bioactive molecules due to its ability to interact with biological targets .
Industry: In the industrial sector, tert-butyl N-[(2-chloro-6-methylpyridin-3-yl)methyl]carbamate is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
作用機序
The mechanism of action of tert-butyl N-[(2-chloro-6-methylpyridin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chlorinated pyridine ring can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological molecules .
類似化合物との比較
Uniqueness: tert-Butyl N-[(2-chloro-6-methylpyridin-3-yl)methyl]carbamate is unique due to the presence of the 2-chloro-6-methylpyridine moiety, which imparts specific reactivity and biological activity. Compared to similar compounds, it offers distinct advantages in terms of selectivity and potency in various applications .
特性
分子式 |
C12H17ClN2O2 |
|---|---|
分子量 |
256.73 g/mol |
IUPAC名 |
tert-butyl N-[(2-chloro-6-methylpyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C12H17ClN2O2/c1-8-5-6-9(10(13)15-8)7-14-11(16)17-12(2,3)4/h5-6H,7H2,1-4H3,(H,14,16) |
InChIキー |
JLFUWPYCAHKGTH-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1)CNC(=O)OC(C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(3-Aminophenyl)cyclopropyl]methanol](/img/structure/B13489741.png)
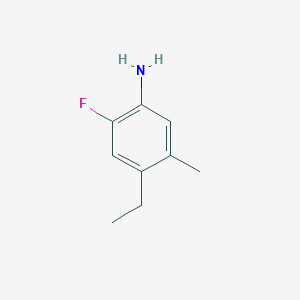
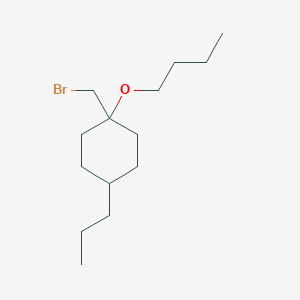
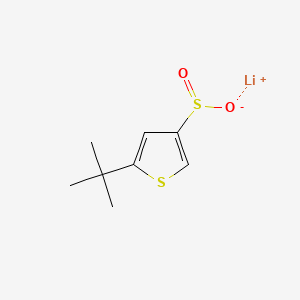

![Lithium(1+) 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpropanoate](/img/structure/B13489785.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoate](/img/structure/B13489792.png)
![tert-butyl 2-(2,2,2-trichloroacetyl)-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-6-carboxylate](/img/structure/B13489795.png)
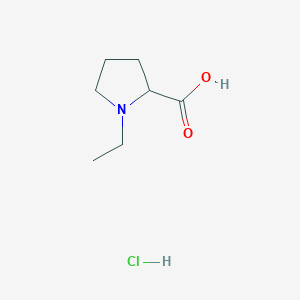
![5-[(4-Amino-2-methylene-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13489800.png)
![4,10-Dichloro-1,6,7,12-tetraazatricyclo[7.3.0.0,3,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B13489802.png)
